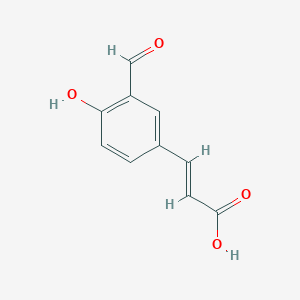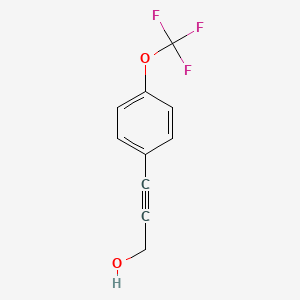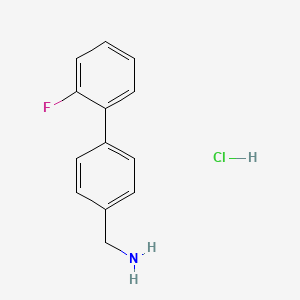
(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid
Descripción general
Descripción
(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, also known as 3-formyl-4-hydroxyphenylpropionic acid, is a naturally occurring compound that has recently been studied for its potential applications in scientific research. It is a phenolic acid that is produced by the oxidation of ferulic acid, which is a component of plant cell walls. This compound has been found to have several biochemical and physiological effects, and has been studied for its potential use in a range of laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acidydroxyphenylpropionic acid is not yet fully understood. However, it is believed that this compound has antioxidant, anti-inflammatory, and anti-cancer activities due to its ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It is also believed to have an immunomodulatory effect, which may be due to its ability to downregulate the expression of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects
(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acidydroxyphenylpropionic acid has been found to have several biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer activities. It has also been found to have immunomodulatory effects, and has been studied for its potential use in the treatment of various diseases. In addition, this compound has been found to have anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acidydroxyphenylpropionic acid in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is cost-effective. In addition, this compound has been found to have several biochemical and physiological effects, making it ideal for a range of experiments. However, the exact mechanism of action of this compound is not yet fully understood, and its use in laboratory experiments is limited by its lack of stability and its potential to induce side effects.
Direcciones Futuras
The potential future directions for the use of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acidydroxyphenylpropionic acid in scientific research are numerous. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. In addition, this compound could be studied for its potential use in the synthesis of other compounds, such as flavonoids and coumarins. Finally, this compound could be studied for its potential use as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acidydroxyphenylpropionic acid has been studied for its potential use in a variety of scientific research applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer activities, and has been studied for its potential use in the treatment of various diseases. In addition, this compound has been studied for its potential use in the synthesis of other compounds, such as flavonoids and coumarins. It has also been studied for its potential use as a reagent in organic synthesis.
Propiedades
IUPAC Name |
(E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRQJQBTHILALM-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B3164591.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B3164596.png)
amine](/img/structure/B3164617.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)
![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)
![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)
![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)


![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)
![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3164693.png)
